

# Application Notes and Protocols: Ziritaxestat in Combination with Pirfenidone or Nintedanib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the research and clinical findings on the use of **ziritaxestat** (GLPG1690), a selective autotaxin inhibitor, in combination with the standard-of-care antifibrotic agents, pirfenidone and nintedanib, for the treatment of idiopathic pulmonary fibrosis (IPF).

## Introduction

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with a significant unmet medical need.[1][2] While pirfenidone and nintedanib are approved treatments that slow disease progression, they do not halt or reverse the fibrotic process, and their use can be limited by adverse effects.[1][2] **Ziritaxestat** was investigated as a novel therapeutic agent targeting the autotaxin-lysophosphatidic acid (LPA) signaling pathway, which is implicated in fibrosis.[1][3] The rationale for combining **ziritaxestat** with pirfenidone or nintedanib was to target different fibrotic pathways simultaneously, potentially leading to additive or synergistic effects. However, phase 3 clinical trials (ISABELA 1 and ISABELA 2) investigating these combinations were terminated early due to a lack of efficacy and an unfavorable benefit-risk profile.[1][2][4]

## **Data Presentation**

The primary quantitative data available for the combination of **ziritaxestat** with pirfenidone or nintedanib comes from the identically designed ISABELA 1 and ISABELA 2 phase 3 clinical



trials. These studies evaluated two doses of **ziritaxestat** (200 mg and 600 mg once daily) added to a standard-of-care regimen (pirfenidone or nintedanib) compared to placebo.[1][4]

Table 1: Primary Efficacy Endpoint in the ISABELA 1 and ISABELA 2 Trials[1][3]

| Trial                                  | Treatment Group                        | Annual Rate of Decline in<br>Forced Vital Capacity<br>(FVC) (mL) |
|----------------------------------------|----------------------------------------|------------------------------------------------------------------|
| ISABELA 1                              | Ziritaxestat 600 mg + Standard of Care | -124.6                                                           |
| Ziritaxestat 200 mg + Standard of Care | -173.9                                 |                                                                  |
| Placebo + Standard of Care             | -147.3                                 |                                                                  |
| ISABELA 2                              | Ziritaxestat 600 mg + Standard of Care | -173.8                                                           |
| Ziritaxestat 200 mg + Standard of Care | -174.9                                 |                                                                  |
| Placebo + Standard of Care             | -176.6                                 | -                                                                |

Table 2: All-Cause Mortality in the ISABELA 1 and ISABELA 2 Trials[1][3]



| Trial                                  | Treatment Group                        | All-Cause Mortality (%) |
|----------------------------------------|----------------------------------------|-------------------------|
| ISABELA 1                              | Ziritaxestat 600 mg + Standard of Care | 8.0                     |
| Ziritaxestat 200 mg + Standard of Care | 4.6                                    |                         |
| Placebo + Standard of Care             | 6.3                                    |                         |
| ISABELA 2                              | Ziritaxestat 600 mg + Standard of Care | 9.3                     |
| Ziritaxestat 200 mg + Standard of Care | 8.5                                    |                         |
| Placebo + Standard of Care             | 4.7                                    | _                       |

Note: Preclinical data on the combination of **ziritaxestat** with pirfenidone or nintedanib, including potential synergistic or additive effects on fibrosis biomarkers, are not extensively available in published literature.

## **Experimental Protocols**

The following is a generalized protocol based on the design of the ISABELA 1 and ISABELA 2 clinical trials.

Study Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of **Ziritaxestat** in Addition to Standard of Care in Subjects with Idiopathic Pulmonary Fibrosis (ISABELA 1 & 2).[5]

### 1. Study Objectives:

- Primary: To evaluate the effect of **ziritaxestat** compared to placebo on the rate of decline of FVC in participants with IPF receiving standard of care.[4][5]
- Secondary: To assess the effect of ziritaxestat on disease progression, time to first respiratory-related hospitalization, and health-related quality of life.[4][5]



### 2. Study Design:

- Two identically designed, international, multicenter, randomized, double-blind, placebocontrolled, parallel-group studies.[1][5]
- Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[1][5]
- 3. Participant Population:
- Adults (≥40 years old) with a confirmed diagnosis of IPF.
- Willing to continue or initiate standard of care treatment with either pirfenidone or nintedanib.
- 4. Investigational Treatment Arms:
- Arm 1: Ziritaxestat 600 mg orally, once daily + Standard of Care (Pirfenidone or Nintedanib).
  [1][4]
- Arm 2: Ziritaxestat 200 mg orally, once daily + Standard of Care (Pirfenidone or Nintedanib).
  [1][4]
- Arm 3: Placebo orally, once daily + Standard of Care (Pirfenidone or Nintedanib).[1][4]
- 5. Study Procedures:
- Screening: Confirmation of IPF diagnosis, assessment of eligibility criteria, and baseline measurements including pulmonary function tests (PFTs), and quality of life questionnaires.
- Randomization: Eligible participants randomized to one of the three treatment arms.
- Treatment Period: Minimum of 52 weeks of treatment.[4][5]
- · Assessments:
  - PFTs (including FVC) performed at baseline and at regular intervals throughout the study.
  - Safety and tolerability monitored through recording of adverse events, clinical laboratory tests, and physical examinations.



- Pharmacokinetic and pharmacodynamic assessments.[1]
- 6. Outcome Measures:
- Primary Endpoint: Annual rate of decline in FVC (mL) over 52 weeks.[4][5]
- Key Secondary Endpoints:
  - Time to disease progression (defined as a ≥10% absolute decline in percent predicted FVC or death).
  - Time to first respiratory-related hospitalization.
  - Change from baseline in the St. George's Respiratory Questionnaire total score.

# **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the key signaling pathways targeted by each drug and the experimental workflow of the ISABELA trials.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 2. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 3. researchgate.net [researchgate.net]
- 4. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationale, design and objectives of two phase III, randomised, placebo-controlled studies of GLPG1690, a novel autotaxin inhibitor, in idiopathic pulmonary fibrosis (ISABELA 1 and 2) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Ziritaxestat in Combination with Pirfenidone or Nintedanib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607656#use-of-ziritaxestat-in-combination-with-pirfenidone-or-nintedanib-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com